Ethyl 2,6-dimethylpiperazine-1-carboxylate chemical structure and properties
Ethyl 2,6-dimethylpiperazine-1-carboxylate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2,6-dimethylpiperazine-1-carboxylate, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The following sections detail its chemical structure, properties, synthesis, and potential applications, offering insights grounded in established chemical principles.
Molecular Structure and Identifiers
Ethyl 2,6-dimethylpiperazine-1-carboxylate is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. In this specific molecule, one of the nitrogen atoms is functionalized with an ethoxycarbonyl group, and the carbon atoms at positions 2 and 6 are each substituted with a methyl group.
The presence of two stereocenters at the 2 and 6 positions means that this compound can exist as different stereoisomers (cis and trans). The relative stereochemistry of the methyl groups significantly influences the three-dimensional conformation of the piperazine ring and, consequently, its interaction with biological targets.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | ethyl 2,6-dimethylpiperazine-1-carboxylate[1] |
| CAS Number | 1083256-05-6[1] |
| Molecular Formula | C₉H₁₈N₂O₂[1] |
| Molecular Weight | 186.25 g/mol [1] |
| Canonical SMILES | CCOC(=O)N1C(C)CNCC1C[1] |
| InChI | InChI=1S/C9H18N2O2/c1-4-13-9(12)11-7(2)5-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3[1] |
| InChI Key | XXHKJSQJWMSVDJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
Predicted and Inferred Properties:
| Property | Predicted/Inferred Value | Rationale/Supporting Data |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on the appearance of similar N-alkoxycarbonyl piperazines.[2] |
| Boiling Point | Not available | Expected to be higher than that of the parent 2,6-dimethylpiperazine (162 °C) due to increased molecular weight and polarity.[3][4] |
| Melting Point | Not available | The melting point of the parent cis-2,6-dimethylpiperazine is 108-111 °C.[3][5] The ethyl carboxylate derivative is likely to have a different melting point. |
| Density | Not available | The density of the related ethyl piperazine-1-carboxylate is 1.08 g/mL at 25 °C.[6] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | The ethyl ester group increases lipophilicity compared to the parent piperazine. |
| LogP | 0.69 (Computed)[1] | This value suggests a moderate degree of lipophilicity. |
Synthesis and Characterization
Synthetic Approach
The synthesis of Ethyl 2,6-dimethylpiperazine-1-carboxylate would typically involve the N-acylation of 2,6-dimethylpiperazine with ethyl chloroformate. This reaction is a standard method for the introduction of an ethoxycarbonyl protecting group onto a secondary amine.
Diagram: Proposed Synthesis of Ethyl 2,6-dimethylpiperazine-1-carboxylate
Caption: Proposed synthetic route for Ethyl 2,6-dimethylpiperazine-1-carboxylate.
Experimental Protocol: A Generalized Procedure
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Step 1: Dissolution. Dissolve 2,6-dimethylpiperazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.
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Step 2: Addition of Base. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as a proton scavenger.
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Step 3: Cooling. Cool the reaction mixture in an ice bath to control the exothermic reaction.
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Step 4: Addition of Acylating Agent. Slowly add ethyl chloroformate to the cooled solution with continuous stirring.
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Step 5: Reaction Monitoring. Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Step 6: Work-up. Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Separate the organic layer, and wash it sequentially with water and brine.
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Step 7: Purification. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Characterization
While specific spectroscopic data for Ethyl 2,6-dimethylpiperazine-1-carboxylate is not available in the searched literature, the following are the expected spectral characteristics based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl groups on the piperazine ring (a doublet), and the protons of the piperazine ring (complex multiplets). The chemical shifts of the piperazine ring protons will be influenced by the presence of the electron-withdrawing ethoxycarbonyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbons, and the carbons of the piperazine ring.
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IR (Infrared) Spectroscopy: A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate group. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and fragmentation of the piperazine ring.
Applications in Medicinal Chemistry and Drug Discovery
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[7][8] The inclusion of a piperazine moiety can impart favorable pharmacokinetic properties to a drug candidate, such as improved aqueous solubility and oral bioavailability.
Ethyl 2,6-dimethylpiperazine-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the secondary amine within the piperazine ring provides a reactive site for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Diagram: Role as a Synthetic Intermediate
Caption: Synthetic utility of Ethyl 2,6-dimethylpiperazine-1-carboxylate.
The methyl groups at the 2 and 6 positions introduce conformational rigidity to the piperazine ring, which can be advantageous for optimizing the binding affinity of a molecule to its biological target. The stereochemistry of these methyl groups (cis or trans) will further dictate the spatial arrangement of substituents attached to the second nitrogen atom.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[9][10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]
Conclusion
Ethyl 2,6-dimethylpiperazine-1-carboxylate is a valuable synthetic intermediate with considerable potential in the field of drug discovery. Its structural features, including the conformationally constrained piperazine ring and the reactive secondary amine, make it an attractive scaffold for the synthesis of novel bioactive molecules. While a comprehensive experimental characterization of its physicochemical and toxicological properties is yet to be fully documented in publicly accessible literature, its utility as a building block is evident from the established importance of the piperazine motif in medicinal chemistry. Researchers and scientists working with this compound should proceed with appropriate safety measures and can anticipate its utility in the development of new therapeutic agents.
References
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Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet: Ethyl piperazine-1-carboxylate. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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OntoChem GmbH. (n.d.). N-Ethoxycarbonyl Piperazine Compound Overview. Retrieved from [Link]
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PubChem. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. Retrieved from [Link]
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Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethylpiperazine. Retrieved from [Link]
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PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Retrieved from [Link]
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PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 2,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate. Retrieved from [Link]
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MDPI. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]
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